2-(Di(naphthalen-1-yl)boryl)ethanamine
Description
2-(Di(naphthalen-1-yl)boryl)ethanamine is a boron-containing ethanamine derivative featuring two naphthalen-1-yl groups attached to a central boron atom. This compound belongs to a class of organoboron amines with applications in medicinal chemistry, particularly as inhibitors of store-operated calcium entry (SOCE) and in organic synthesis as intermediates for chiral catalysts or fluorescent probes .
Properties
CAS No. |
61733-89-9 |
|---|---|
Molecular Formula |
C22H20BN |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-dinaphthalen-1-ylboranylethanamine |
InChI |
InChI=1S/C22H20BN/c24-16-15-23(21-13-5-9-17-7-1-3-11-19(17)21)22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16,24H2 |
InChI Key |
VLICHNSYHQFDCB-UHFFFAOYSA-N |
Canonical SMILES |
B(CCN)(C1=CC=CC2=CC=CC=C12)C3=CC=CC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(naphthalen-1-yl)boryl)ethanamine typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the reaction of naphthalene with boron tribromide (BBr3) to form a naphthylboronic acid intermediate. This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(Di(naphthalen-1-yl)boryl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Di(naphthalen-1-yl)boryl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced boron-containing compounds.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2), catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
2-(Di(naphthalen-1-yl)boryl)ethanamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used in imaging and detection of biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Di(naphthalen-1-yl)boryl)ethanamine involves its interaction with molecular targets through its boron and naphthyl groups. The boron atom can form coordinate bonds with electron-rich species, while the naphthyl groups can participate in π-π interactions with aromatic systems. These interactions enable the compound to act as a ligand in coordination complexes and as a functional material in various applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Key Analogs:
2-((Di(naphthalen-2-yl)boryl)oxy)ethanamine (P6) :
- Structure : Naphthalen-2-yl substituents on boron.
- 11B NMR Shift : 6.0 ppm (DMSO-d6), indicating a less shielded boron center compared to m-tolyl analogs (e.g., P5: 4.8 ppm).
- Melting Point : 206.2°C, reflecting higher crystallinity due to extended π-conjugation of naphthalene.
2-((Di-m-tolylboryl)oxy)ethanamine (P5, CAS 97979-11-8) :
- Structure : Methyl-substituted aryl groups.
- 11B NMR Shift : 4.8 ppm (DMSO-d6), suggesting weaker electron-withdrawing effects compared to naphthyl groups.
- Melting Point : 193.4°C, lower than P6 due to reduced steric bulk.
2-((Bis(4-(tert-butyl)phenyl)boryl)oxy)ethanamine (P8, CAS 1379680-33-7) :
- Structure : Bulky tert-butyl substituents.
- Melting Point : 255.5°C, the highest among analogs due to steric hindrance and hydrophobic interactions.
Target Compound (2-(Di(naphthalen-1-yl)boryl)ethanamine) :
- Expected Properties :
- 11B NMR Shift : Likely >6.0 ppm (cf. P6) due to stronger electron-withdrawing effects from naphthalen-1-yl groups.
- Melting Point : Predicted to exceed 206.2°C (P6) because naphthalen-1-yl groups may enhance π-stacking interactions compared to 2-yl isomers.
Challenges for 2-(Di(naphthalen-1-yl)boryl)ethanamine :
- Purification : High melting points (predicted >200°C) may necessitate specialized techniques like high-temperature column chromatography.
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